2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol
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Overview
Description
2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of phenol, characterized by the presence of bromine, methoxy, and nitroprop-1-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol can be achieved through a multi-step process involving several key reactions:
Methoxylation: The addition of a methoxy group to the phenol ring.
Condensation: The formation of the nitroprop-1-en-1-yl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol
- 4-bromo-2-methoxyphenol
- 2-bromo-6-methoxynaphthalene
Uniqueness
2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82040-71-9 |
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Molecular Formula |
C10H10BrNO4 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C10H10BrNO4/c1-6(12(14)15)3-7-4-8(11)10(13)9(5-7)16-2/h3-5,13H,1-2H3/b6-3+ |
InChI Key |
QLYHSPFQXJQEPS-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C(=C1)Br)O)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)Br)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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